(5-Phenylpyrimidin-2-yl)methanol
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Overview
Description
(5-Phenylpyrimidin-2-yl)methanol is an organic compound with the molecular formula C11H10N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound features a phenyl group attached to the pyrimidine ring, which is further substituted with a methanol group at the second position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenylpyrimidin-2-yl)methanol typically involves the reaction of 5-phenylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrimidine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the methanol derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Phenylpyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: (5-Phenylpyrimidin-2-yl)carboxylic acid.
Reduction: (5-Phenylpyrimidin-2-yl)methanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(5-Phenylpyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (5-Phenylpyrimidin-2-yl)methanol in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5-Phenylpyrimidin-2-yl)amine: Similar structure but with an amine group instead of methanol.
(5-Phenylpyrimidin-2-yl)carboxylic acid: Oxidized form with a carboxylic acid group.
(5-Phenylpyrimidin-2-yl)methanamine: Reduced form with an amine group.
Uniqueness
(5-Phenylpyrimidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methanol group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
(5-phenylpyrimidin-2-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-11-12-6-10(7-13-11)9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChI Key |
BVPLNIZXDVXHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CO |
Origin of Product |
United States |
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